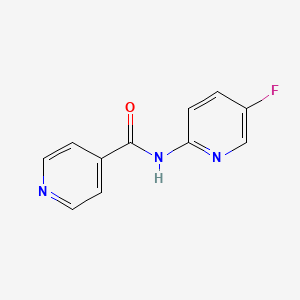
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups including a 2-oxo-1,2-dihydropyridin-4-yl group, a 1,2,4-oxadiazol-5-yl group, and a cyclopentanecarboxamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex. It would be best analyzed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the oxadiazole group might participate in nucleophilic substitution reactions, while the dihydropyridine group might be involved in redox reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability would need to be determined experimentally .Aplicaciones Científicas De Investigación
1. Medicinal Chemistry Applications
Metabolic Studies and Drug Discovery
The compound and its derivatives, particularly those with oxadiazole rings, have been studied for their metabolic fate and disposition in drug discovery programs. For instance, research involving fluorine-19 nuclear magnetic resonance (19F-NMR) spectroscopy supported the selection of HIV integrase inhibitors for further development, indicating the utility of such compounds in the pharmacokinetic assessment of potential drug candidates (Monteagudo et al., 2007).
Therapeutic Potential
Oxadiazole or furadiazole-containing compounds, including those with 1,2,4-oxadiazole rings, have shown a broad range of chemical and biological properties, highlighting their potential in developing new drugs. These compounds have exhibited various biological activities, such as antibacterial, antitumor, antiviral, and antioxidant properties, underscoring their significance in medicinal chemistry (Siwach & Verma, 2020).
2. Advanced Materials and Chemical Synthesis
Inhibitory Properties and Material Protection
The compound's derivatives have been evaluated for their inhibitory properties against corrosion, biocorrosion, and scaling in materials, demonstrating their potential application in protecting metals in industrial settings. Such studies indicate the role of oxadiazole derivatives in developing coatings or additives for metal preservation (Rochdi et al., 2014).
Synthesis of Polycyclic and Heterocyclic Compounds
Research on the synthesis of N-heterocyclic compounds has explored reactions involving derivatives of the compound, leading to the formation of products with significant inhibitory activity against biological targets such as pentosidine formation, which is associated with aging and chronic diseases (Okuda et al., 2011). These synthetic approaches contribute to the development of novel compounds with potential therapeutic applications.
Mecanismo De Acción
- By binding to viral DNA polymerase, AKOS025327940 prevents the replication of viral DNA, which is crucial for the survival and propagation of herpesviruses .
- As a result, viral DNA synthesis is terminated, preventing the virus from replicating and spreading .
- Downstream effects include the inability of the virus to form complete DNA strands, leading to impaired viral replication and reduced infectivity .
- These properties impact its bioavailability and dosing regimen .
- At the cellular level, this inhibition reduces the viral load and limits the severity and duration of herpesvirus infections .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- AKOS025327940 is available in various formulations (topical cream, oral tablets, ointments, etc.). Its absorption depends on the route of administration. It distributes throughout the body, including the site of infection. AKOS025327940 undergoes minimal metabolism. It is primarily excreted unchanged in the urine.
Result of Action
Action Environment
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-11-7-10(5-6-15-11)13-17-12(21-18-13)8-16-14(20)9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTASHHKVHRFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2601502.png)

![4-FLUORO-N-(4-{[4-(4-FLUOROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE](/img/structure/B2601509.png)

![4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide](/img/structure/B2601513.png)
![1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2601514.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2601517.png)
![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-2-propanamine](/img/structure/B2601519.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2601520.png)
![2-[(4-chlorophenyl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2601521.png)
![7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2601522.png)
![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclohexanecarboxylate](/img/structure/B2601523.png)
